molecular formula C12H20N2O3 B2584933 8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1478517-06-4

8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2584933
CAS No.: 1478517-06-4
M. Wt: 240.303
InChI Key: OIVWQWWBGKVFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic tropane derivative featuring a morpholine moiety linked via a carbonyl group to the 8-azabicyclo[3.2.1]octane scaffold. This compound belongs to a class of molecules extensively studied for their structural and pharmacological similarities to dopamine D2-like receptor ligands, such as haloperidol analogs . The morpholine-4-carbonyl group introduces a polar, water-soluble heterocycle, which may enhance solubility and modulate receptor interactions compared to simpler aryl or alkyl substituents.

Properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11-7-9-1-2-10(8-11)14(9)12(16)13-3-5-17-6-4-13/h9-11,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVWQWWBGKVFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(morpholine-4-carbonyl)-8-azabicyclo[321]octan-3-ol typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its molecular targets. Pathways involved may include neurotransmitter signaling, metabolic processes, or cellular signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octan-3-ol scaffold is highly versatile, with modifications at the 3- and 8-positions significantly altering physicochemical and biological properties. Below is a systematic comparison with structurally related compounds:

Key Observations

Substituent Effects on Solubility and Stability :

  • The morpholine-4-carbonyl group introduces polarity, likely improving aqueous solubility compared to hydrophobic substituents like 4-bromophenyl (28) or 4-trifluoromethylphenyl (). This contrasts with compounds such as 29 (2-naphthyl), which exhibit lower yields (48%) and instability .
  • Halogenated aryl groups (e.g., 4-Br, 4-Cl) enhance metabolic stability but may reduce solubility, as seen in compounds 28 and 7 .

Synthetic Complexity: Morpholine-carbonyl derivatives likely require coupling reagents (e.g., carbodiimides) for amide bond formation, contrasting with simpler arylations via Grignard or Suzuki reactions (e.g., compounds 26–30) .

Compounds with extended alkyl chains (e.g., 7) show improved CNS penetration due to increased lipophilicity, but this may trade off with solubility .

Salt Formation and Crystallinity :

  • HCl salt formation (e.g., compound 7 , mp 218–219°C) is common to improve stability and crystallinity . The morpholine-carbonyl derivative may form salts with organic acids (e.g., oxalate), as seen in analogs like 41–43 .

Table 2: Hypothesized Structure–Activity Relationships (SAR)

Structural Feature Potential Impact on Activity Example Compounds
Morpholine-4-carbonyl Enhances solubility and hydrogen-bonding capacity; may modulate receptor selectivity. Target compound
Halogenated Aryl Groups Increases metabolic stability and electron-withdrawing effects; may enhance receptor affinity. 28 (4-Br), 7 (4-Cl)
Alkyl/Aryl Ether Chains Balances lipophilicity for blood-brain barrier penetration; longer chains improve CNS targeting. 7 (3-(4-F-phenoxy)propyl)
Electron-Deficient Substituents (e.g., CF3) Enhances binding via hydrophobic/π–π interactions; may reduce solubility. (4-CF3)

Biological Activity

8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with significant potential in pharmacological applications due to its structural characteristics and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which includes a morpholine moiety. The molecular formula is C10H14N2O2C_{10}H_{14}N_2O_2, and it has a molecular weight of approximately 198.24 g/mol. The presence of the morpholine group is crucial for its biological interactions.

Research indicates that 8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol exhibits activity at several neurotransmitter transporters, including:

  • Dopamine Transporter (DAT) : The compound demonstrates significant binding affinity and inhibition properties at the DAT, which is essential for regulating dopamine levels in the brain.
  • Serotonin Transporter (SERT) : It also shows interaction with SERT, influencing serotonin reuptake, which can affect mood and anxiety disorders.
  • Norepinephrine Transporter (NET) : Activity at NET suggests potential implications for conditions related to norepinephrine dysregulation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bicyclic structure can significantly alter the compound's binding affinity and selectivity towards different transporters:

Modification Effect on DAT Binding Effect on SERT Binding Selectivity Ratio (SERT/DAT)
Cyclopropylmethyl substitutionIncreased potencyModerateHigh (1060)
Chlorobenzyl substitutionHigh potencyLowVery High (1358)
Morpholine carbonyl groupEssential for activityEnhances selectivityModerate

These findings suggest that specific substitutions can enhance selectivity and potency, making this compound a valuable candidate for further drug development.

Pharmacological Effects

Several studies have evaluated the pharmacological effects of this compound:

  • Antidepressant Activity : Due to its action on serotonin and norepinephrine transporters, it has been investigated for potential antidepressant effects.
  • Cognitive Enhancement : The modulation of dopamine levels may also contribute to cognitive enhancement properties, which are being explored in preclinical models.
  • Analgesic Properties : Some derivatives have shown promise in pain relief models, indicating potential use in analgesics.

Case Studies

A notable study published in PubMed examined a series of 8-substituted derivatives of 8-azabicyclo[3.2.1]octane, including 8-(morpholine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol. The results indicated that these compounds exhibited varied inhibitory potencies at DAT and SERT, with some derivatives achieving sub-micromolar inhibitory concentrations (IC50) .

Another investigation highlighted that specific modifications to the morpholine group significantly influenced the binding affinity at DAT and SERT, reinforcing the importance of structural optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.